2,3-Difluoro-4'-methylsulfanylbiphenyl
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Overview
Description
2,3-Difluoro-4’-methylsulfanylbiphenyl is an organic compound with the molecular formula C13H10F2S It is a fluorinated biphenyl derivative, characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to the biphenyl structure
Mechanism of Action
Target of Action
It is often used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound may participate in the formation of new carbon–carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
The compound is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4’-methylsulfanylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 2,3-Difluoro-4’-methylsulfanylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4’-methylsulfanylbiphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding biphenyl derivatives with reduced functional groups.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4’-methylsulfanylbiphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobiphenyl: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
4’-Methylsulfanylbiphenyl: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3-Difluoro-4’-methoxybiphenyl: Contains a methoxy group instead of a methylsulfanyl group, leading to different biological and chemical behavior.
Uniqueness
2,3-Difluoro-4’-methylsulfanylbiphenyl is unique due to the combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and physical properties.
Biological Activity
Introduction
2,3-Difluoro-4'-methylsulfanylbiphenyl is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- CAS Number : 157248-20-9
- Molecular Formula : C13H10F2S
- Molecular Weight : 252.29 g/mol
This compound features two fluorine atoms and a methylsulfanyl group attached to a biphenyl framework, which may influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may include:
- Fluorination : Introducing fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI).
- Methylsulfanylation : Employing methyl sulfide in the presence of a suitable catalyst to introduce the methylsulfanyl group.
- Purification : Techniques such as chromatography are utilized to isolate the desired product with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various biphenyl derivatives, including this compound. For instance:
- Mechanism of Action : Research indicates that biphenyl derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. This action is often mediated through interactions with the colchicine-binding site on tubulin .
- Case Study : In vitro studies demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity at nanomolar concentrations .
Antibacterial Activity
The compound also exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies report that related compounds show MIC values as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting potential for therapeutic applications in treating bacterial infections .
Toxicity Profile
Understanding the toxicity profile is crucial for evaluating the safety of this compound:
- Selectivity : Compounds within this class have shown selective cytotoxicity towards cancer cells while sparing non-cancerous cells, which is a desirable characteristic in drug development .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1,2-difluoro-3-(4-methylsulfanylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPPHHBLZLAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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